molecular formula C30H50O B008661 Boehmrol CAS No. 106973-34-6

Boehmrol

Cat. No. B008661
M. Wt: 426.7 g/mol
InChI Key: HJJIKWDBPMITIM-OABUCADMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boehmrol is a chemical compound that has been gaining increasing attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of boehmrol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

Boehmrol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to possess insecticidal and fungicidal properties. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Boehmrol has several advantages for use in lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of boehmrol is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Boehmrol is a promising compound with potential applications in various fields of science. Future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. In addition, future research should focus on developing more efficient methods for synthesizing the compound and improving its solubility in water. Finally, boehmrol's potential use as a pesticide and in environmental remediation should be further explored.

Synthesis Methods

Boehmrol is a synthetic compound that can be produced through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce the compound, while microbial fermentation involves the use of microorganisms to produce the compound. The most commonly used method for synthesizing boehmrol is chemical synthesis, which involves the reaction of 4,4'-biphenyldiol with phosgene to produce the compound.

Scientific Research Applications

Boehmrol has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, boehmrol has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In agriculture, boehmrol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. It has also been studied for its potential use in improving crop yields and enhancing plant growth.
In environmental science, boehmrol has been studied for its potential use in the removal of pollutants from water and soil. It has also been studied for its potential use in the treatment of wastewater.

properties

CAS RN

106973-34-6

Product Name

Boehmrol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-25,31H,9-18H2,1-8H3/t20-,23-,24+,25-,27-,28-,29-,30-/m0/s1

InChI Key

HJJIKWDBPMITIM-OABUCADMSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC2=C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@@]4([C@]3(CC[C@@]12C)C)C)(C)C)O)C

SMILES

CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C

Canonical SMILES

CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C

Origin of Product

United States

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